molecular formula C11H15BrO7 B1143581 [(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate CAS No. 14227-90-8

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate

Cat. No.: B1143581
CAS No.: 14227-90-8
M. Wt: 339.1366
InChI Key:
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Description

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate is a chemical compound characterized by its unique structure, which includes bromine and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate typically involves multi-step organic reactions. One common method includes the use of n-butyl lithium and n-butyl magnesium chloride in tetrahydrofuran and toluene at low temperatures, followed by the addition of methanesulfonic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetate groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis can produce alcohols.

Scientific Research Applications

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate involves its interaction with specific molecular targets. The bromine atom and acetate groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different functional groups.

Properties

IUPAC Name

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRQUICFRHQDY-MMWGEVLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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